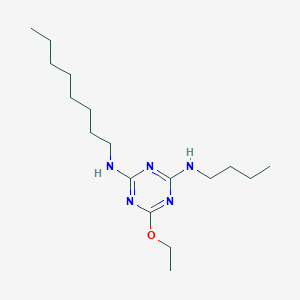![molecular formula C21H16ClN3O5 B11553814 4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B11553814.png)
4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate typically involves multiple steps:
Formation of the Hydrazinylidene Intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form the hydrazinylidene intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to form the acetylated hydrazinylidene compound.
Condensation with Furan-2-carboxylic Acid: The final step involves the condensation of the acetylated hydrazinylidene compound with furan-2-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl and hydrazinylidene groups, resulting in the formation of corresponding alcohols and amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecular architectures through multi-component reactions.
Biology
In biological research, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for the development of new antibiotics.
Medicine
In the medical field, the compound is being investigated for its anti-inflammatory and anti-cancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cells and reduce inflammation in animal models.
Industry
Industrially, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable building block for the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate involves multiple molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anti-inflammatory Activity: It modulates the activity of inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation.
Anti-cancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate
- 4-{(E)-[2-({[(4-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate
- 4-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate
Uniqueness
The uniqueness of 4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate lies in its chlorophenyl group, which imparts distinct chemical reactivity and biological activity. Compared to its bromine, fluorine, and methyl-substituted analogs, the chlorine atom enhances the compound’s antimicrobial and anti-inflammatory properties, making it a more potent candidate for therapeutic applications.
Properties
Molecular Formula |
C21H16ClN3O5 |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H16ClN3O5/c22-16-7-5-15(6-8-16)20(27)23-13-19(26)25-24-12-14-3-9-17(10-4-14)30-21(28)18-2-1-11-29-18/h1-12H,13H2,(H,23,27)(H,25,26)/b24-12+ |
InChI Key |
GRAKRQKNBVMBDR-WYMPLXKRSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11553747.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11553748.png)
![ethyl 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11553750.png)
![4-(benzyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11553751.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11553752.png)

acetyl}hydrazinylidene)-N-(3-nitrophenyl)butanamide](/img/structure/B11553760.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-methoxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11553770.png)
![N-(4-{[4-(Dihexylcarbamoyl)phenyl]carbamoyl}phenyl)-3-methylbenzamide](/img/structure/B11553774.png)
![4-chloro-N-[(E)-(2,6-dichlorophenyl)methylidene]aniline](/img/structure/B11553775.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}phenol](/img/structure/B11553779.png)
![2-bromo-4-nitro-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11553780.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11553782.png)

